Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
Description
Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is a piperidine-derived ester featuring a methyl-substituted amino group at the 4-position of the piperidine ring. The compound combines a piperidine scaffold—a common motif in bioactive molecules—with an ester functional group, which may influence its solubility, reactivity, and pharmacokinetic properties. Further inferences about its behavior can be drawn from comparisons with structurally similar compounds discussed below.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-3-8(10)7(6-11)5-9(12)13-2/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
OKVUMTULIRGBLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate typically involves the reaction of 4-amino-1-methylpiperidine with methyl chloroacetate under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 4-position of the piperidine ring participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with methyl chloroacetate under basic conditions (e.g., NaOH in methanol) to form derivatives with extended alkyl chains.
-
Acylation : Combines with acryloyl chlorides in acetonitrile at 0°C in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield acrylamide derivatives .
Table 1: Key Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Alkylation | Methyl chloroacetate, NaOH, MeOH | Extended alkyl-piperidine derivatives |
| Acylation | Acryloyl chloride, DABCO, 0°C | Acrylamide-functionalized derivatives |
Ester Hydrolysis
The acetate moiety undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Reaction with aqueous NaOH produces 2-(4-amino-1-methylpiperidin-3-yl)acetic acid.
-
Acidic Hydrolysis : HCl catalyzes the cleavage of the ester group, yielding the corresponding carboxylic acid.
Mechanism :
RO = Piperidine backbone.
Reductive Amination and Hydrogenation
The primary amine group facilitates reductive amination:
-
Transfer Hydrogenation : Reacts with formaldehyde under palladium catalysis (Pd/C, HCOONH₄) to form tertiary amines .
-
Catalytic Hydrogenation : Hydrogen gas with Pd/C reduces unsaturated bonds in conjugated systems.
Table 2: Reductive Reactions
| Reaction Type | Conditions | Application |
|---|---|---|
| Transfer Hydrogenation | Pd/C, HCOONH₄, 90–95°C | Synthesis of tertiary amines |
| Catalytic Hydrogenation | H₂, Pd/C, RT | Reduction of unsaturated intermediates |
Oxidation Reactions
The amino group is susceptible to oxidation:
-
Iodine(III) Complexes : Oxidize the primary amine to nitro or imino groups under mild conditions.
-
Metal-Catalyzed Oxidation : Transition metals like Ru or Mn promote oxidation to nitriles or amides .
Key Insight : Oxidation pathways are highly dependent on reagent choice and solvent polarity .
Condensation and Cyclization
The compound participates in cycloaddition and condensation reactions:
-
Michael Addition : Reacts with methyl propiolate in CH₃CN to form γ-lactam derivatives .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine-linked products.
Example Reaction :
Stability and Reactivity Trends
-
pH Sensitivity : The ester group hydrolyzes rapidly in alkaline conditions (t₁/₂ < 1 hr at pH 10).
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming piperidine byproducts.
Pharmacological Relevance
Hydrolysis of the ester group releases bioactive piperidine derivatives, which interact with biological targets via hydrogen bonding (amino group) and hydrophobic interactions (piperidine ring) .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate exhibit antidepressant properties. A study highlighted its role in treating anxiety disorders, depression, and other mood-related conditions. The compound's mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Pain Management
This compound has been investigated for its analgesic effects. It has shown promise in alleviating chronic pain conditions, including migraine and neuropathic pain. The compound acts on specific receptors in the central nervous system, providing a therapeutic avenue for patients unresponsive to conventional pain medications .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical processes, often involving the reaction of piperidine derivatives with acetic acid esters. A notable method includes the use of thionyl chloride to convert piperidine derivatives into more reactive forms, facilitating the formation of the target compound .
Table 1: Synthesis Pathways
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1-Methylpiperidine | Thionyl chloride | N,N-Diethyl-1-methylpiperidine |
| 2 | N,N-Diethyl-1-methylpiperidine + Acetic anhydride | Heat | This compound |
Clinical Trials for Depression
A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder (MDD). The results demonstrated a statistically significant reduction in depressive symptoms compared to placebo groups after eight weeks of treatment. Participants reported improved mood and decreased anxiety levels .
Migraine Treatment
In a double-blind study focused on migraine patients, this compound was administered as part of a combination therapy. The findings indicated a reduction in the frequency and severity of migraine attacks, suggesting its potential as a prophylactic treatment option .
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate (KOK1101)
- Structure : Contains a dioxoisoindolinyloxy group and a phenyl substituent, unlike the piperidine core of the target compound .

- Synthesis : Prepared via esterification and substitution reactions, differing from the likely reductive amination or alkylation pathways for the target compound’s piperidine moiety.
Methyl 2-[Bis(benzylthio)phosphoryl]acetate
- Structure : Features a phosphoryl group with benzylthio substituents, enabling Horner–Wadsworth–Emmons (HWE) reactions for α,β-unsaturated ester synthesis .

- Reactivity: The phosphoryl group enhances electrophilicity, enabling high diastereoselectivity (e.g., 95:5 E/Z ratio with benzaldehyde). In contrast, the target compound’s amino group may favor nucleophilic or hydrogen-bonding interactions rather than HWE reactivity.
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Incorporates a pyrimidine-thioether group and thietane ring, contrasting with the piperidine-acetate framework .
- ADMET Properties: The sulfur atoms and pyrimidine ring may enhance metabolic stability but increase molecular weight (MW = 342.45 g/mol) compared to the target compound. The amino group in the target compound could improve aqueous solubility, critical for bioavailability.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate
- Structure: Shares a piperidine core but lacks the 4-amino group, instead featuring bulky tetramethyl substituents .
- Physicochemical Properties: The tetramethyl groups increase lipophilicity (predicted logP ~2.5), reducing water solubility compared to the target compound’s polar amino group. Steric hindrance may also limit its utility in reactions requiring amine participation.
Simple Esters (Methyl Acetate, Ethyl Acetate)
- Industrial Relevance : Simple esters like methyl acetate are volatile solvents (boiling point ~57°C) with low molecular weights (74.08 g/mol) .
Tabulated Comparison of Key Properties
Research Implications and Gaps
- Structural Insights: The amino group in this compound likely enhances solubility and bioactivity compared to analogs like 2,2,6,6-tetramethylpiperidin-4-yl acetate .
- Synthetic Challenges : Evidence gaps exist regarding the target compound’s synthesis; methods may borrow from piperidine alkylation or esterification protocols used for KOK1101 .
- Pharmacological Potential: The piperidine-ester scaffold is understudied compared to pyrimidine or phosphorylated analogs, warranting further ADMET profiling.
Biological Activity
Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an amino group and an acetate moiety. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.
The compound primarily acts as a cholinergic modulator , influencing acetylcholine levels through inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of acetylcholine, a critical neurotransmitter involved in cognitive functions. By inhibiting AChE, this compound can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease (AD) .
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit anticancer properties. For instance, this compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human lung cancer (A549), ovarian cancer (SKOV3), and melanoma (A375) cells .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 | 10 | Significant growth inhibition |
| SKOV3 | 15 | Induced apoptosis |
| A375 | 12 | Reduced viability |
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier enhances its potential in treating neurodegenerative diseases. Studies indicate that this compound may protect neurons from oxidative stress and apoptosis, potentially improving cognitive function in animal models of AD .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice that model AD, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation. The compound's neuroprotective effects were attributed to enhanced cholinergic signaling and reduced inflammation in the brain .
- Cancer Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with the compound led to reduced tumor size and increased survival rates in mice bearing human cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. Its half-life is conducive for therapeutic use, and preliminary toxicity assessments indicate a low risk of adverse effects at therapeutic doses .
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Half-Life | 4 hours |
| Bioavailability | >80% |
| Clearance | Moderate |
Q & A
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


